molecular formula C13H19NO2 B8660989 2-Ethoxy-4-(pyrrolidin-1-ylmethyl)phenol

2-Ethoxy-4-(pyrrolidin-1-ylmethyl)phenol

Cat. No.: B8660989
M. Wt: 221.29 g/mol
InChI Key: ITQGYIYUVNAWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-(pyrrolidin-1-ylmethyl)phenol is a synthetic phenol derivative characterized by an ethoxy group at the 2-position and a pyrrolidin-1-ylmethyl moiety at the 4-position of the aromatic ring.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-ethoxy-4-(pyrrolidin-1-ylmethyl)phenol

InChI

InChI=1S/C13H19NO2/c1-2-16-13-9-11(5-6-12(13)15)10-14-7-3-4-8-14/h5-6,9,15H,2-4,7-8,10H2,1H3

InChI Key

ITQGYIYUVNAWDT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCCC2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound shares structural motifs with several bioactive phenols, including Changrolin, eugenol derivatives, and isoeugenol. Key differences lie in substituent placement and electronic properties:

Compound Name Substituents (Position) Key Functional Groups Biological Activity
2-Ethoxy-4-(pyrrolidin-1-ylmethyl)phenol Ethoxy (2), Pyrrolidinylmethyl (4) Basic pyrrolidine, hydrophobic ethoxy Hypothetical: Ion channel modulation, antimicrobial?
Changrolin Pyrrolidinylmethyl (2,6), Quinazolinylamino (4) Multiple pyrrolidines, quinazoline Antiarrhythmic, antimalarial
Eugenol Ethoxy (2), Propenyl (4) Allyl chain, methoxy/ethoxy Antifungal, analgesic
Isoeugenol Methoxy (2), Propenyl (4) Methoxy, allyl chain Antimicrobial, low human toxicity

Key Observations :

  • The pyrrolidinylmethyl group in this compound distinguishes it from eugenol/isoeugenol, which feature non-polar propenyl chains. This difference may enhance interactions with charged targets (e.g., ion channels) but reduce membrane permeability compared to allyl-containing analogs .
  • Compared to Changrolin, the absence of a quinazolinylamino group and the single pyrrolidine substituent in this compound likely reduce its antiarrhythmic potency but may improve synthetic accessibility .
Pharmacological and Mechanistic Insights
  • Antifungal Activity: Eugenol and isoeugenol disrupt fungal membranes via ergosterol biosynthesis inhibition and oxidative stress induction .
  • Ion Channel Modulation: Changrolin’s antiarrhythmic activity is linked to voltage-gated sodium/calcium channel interactions . The ethoxy and pyrrolidinylmethyl groups in this compound may similarly influence ion channel binding, though its smaller structure might limit multi-target effects.
Physicochemical Properties
Property This compound Eugenol Changrolin
Molecular Weight (g/mol) ~265 164.2 ~468
LogP (Predicted) ~2.5 2.1 ~3.8
Hydrogen Bond Acceptors 3 2 7
Solubility Moderate (polar solvents) Low Low

Implications :

  • The pyrrolidine nitrogen increases hydrogen-bonding capacity, which may enhance target binding but reduce blood-brain barrier permeability.

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